molecular formula C19H20N2O4S B2989363 1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-41-2

1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2989363
CAS No.: 878428-41-2
M. Wt: 372.44
InChI Key: HEFVXVXDXKQTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition efficacy. One study synthesized imidazole derivatives and evaluated their potential as corrosion inhibitors on mild steel in acidic solutions. These compounds exhibited significant corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. The study highlights the potential application of such compounds in protecting metals from corrosion, which is crucial in various industrial applications (Prashanth et al., 2021).

Photopharmacology

Compounds structurally related to the specified chemical have been used to investigate photochromic behavior and slow magnetic relaxation. For instance, a study on mononuclear bisthienylethene-cobalt(II) complexes demonstrated photochromic behavior and distinct magnetic properties. This suggests the potential application of similar compounds in photopharmacology, where light is used to control the activity of drugs, and in the development of materials with magnetic properties for data storage (Cao et al., 2015).

Central Nervous System Research

Research on imidazole and thiazole derivatives has explored their binding profiles and ability to penetrate the central nervous system. This is particularly relevant for the development of drugs targeting the central nervous system, including potential treatments for neurological disorders. A specific compound was identified as a potent serotonin-3 receptor antagonist, indicating its utility in studying and potentially treating conditions related to serotonin regulation (Rosen et al., 1990).

Material Science and Coordination Chemistry

Studies have also focused on the molecular and crystal structures of complexes involving imidazole derivatives. These studies provide insights into the structural characteristics and coordination chemistry of such compounds, which are important for the development of new materials with specific optical, electronic, or catalytic properties (Askerov et al., 2019).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-5-3-6-14(9-13)20-17-11-26(23,24)12-18(17)21(19(20)22)15-7-4-8-16(10-15)25-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVXVXDXKQTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.